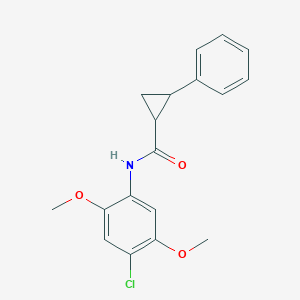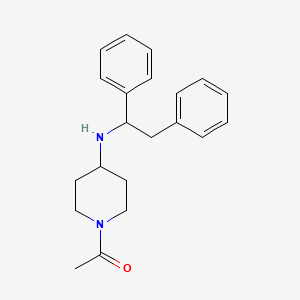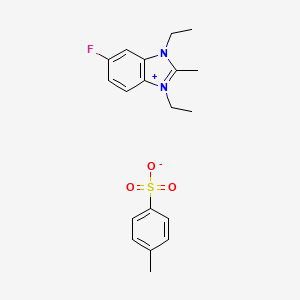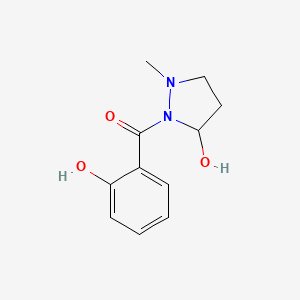
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. Since then, CP-55940 has been the subject of numerous scientific studies, which have investigated its chemical properties, synthesis method, mechanism of action, and potential therapeutic uses.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have both analgesic and anti-inflammatory effects, as well as potential neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. These include analgesia, sedation, hypothermia, appetite stimulation, and reduced locomotor activity. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating mood, reward, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in laboratory experiments, including its complex synthesis process, potential toxicity, and the need for specialized equipment and expertise. Researchers must also be careful to control for factors such as dosage, route of administration, and species differences when using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential therapeutic uses in the treatment of pain, inflammation, and neurological disorders. Researchers are also investigating its potential anti-cancer properties and its ability to modulate the immune system. In addition, there is growing interest in the development of new synthetic cannabinoids that may have improved therapeutic profiles and fewer side effects than existing drugs. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide remains an important tool for scientific research and holds promise for the development of new treatments for a wide range of diseases and conditions.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2,5-dimethoxybenzaldehyde, 4-chlorophenylacetonitrile, and phenylcyclopropanecarboxylic acid. The synthesis method has been optimized over the years, resulting in high yields and purity of the final product. However, the synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to activate the cannabinoid receptors in the brain and peripheral nervous system, which are involved in regulating pain, mood, appetite, and other physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been investigated for its potential anti-cancer properties, as well as its ability to modulate the immune system and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALOVWJXGIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)

![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)



![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)